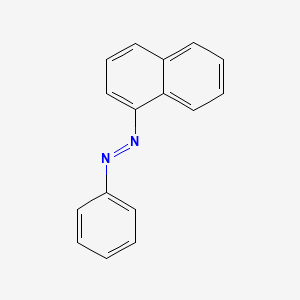

Diazene, naphthalenylphenyl-

Description

Structure

3D Structure

Propriétés

Numéro CAS |

89453-07-6 |

|---|---|

Formule moléculaire |

C16H12N2 |

Poids moléculaire |

232.28 g/mol |

Nom IUPAC |

naphthalen-1-yl(phenyl)diazene |

InChI |

InChI=1S/C16H12N2/c1-2-9-14(10-3-1)17-18-16-12-6-8-13-7-4-5-11-15(13)16/h1-12H |

Clé InChI |

FDWBUGCBGXWJLC-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)N=NC2=CC=CC3=CC=CC=C32 |

Origine du produit |

United States |

Synthetic Methodologies for Naphthalenylphenyldiazenes

Oxidation-Based Routes to Diazene (B1210634) Formation

Oxidation reactions provide a direct and common pathway to the diazene functional group. These methods typically start with precursors where the nitrogen atoms are in a more reduced state, such as in hydrazines.

The oxidation of substituted hydrazines is a foundational method for forming the corresponding diazenes. In the context of synthesizing naphthalenylphenyl-diazene, the direct precursor would be a 1-naphthalenyl-2-phenylhydrazine derivative. The oxidation process formally removes two hydrogen atoms from the hydrazine (B178648) moiety to create the nitrogen-nitrogen double bond.

Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) and atmospheric oxygen. smolecule.com The reaction can be represented as: N₂H₄ + H₂O₂ → N₂H₂ + 2H₂O smolecule.com

While effective, the oxidation of alkyl- or arylhydrazines can lead to unstable intermediates that may degrade, releasing nitrogen gas. usp.org For instance, the oxidation of phenylhydrazine (B124118) can revert the compound to a diazonium-like state, which is prone to decomposition. usp.org This instability necessitates careful control of reaction conditions and often leads to the use of these methods for in situ generation of the diazene for immediate use in a subsequent reaction. smolecule.comrsc.org

Oxidative coupling, particularly azo coupling, is a powerful and widely used method for synthesizing aryldiazenes. This reaction is an electrophilic aromatic substitution where an aryldiazonium salt acts as the electrophile and reacts with an electron-rich aromatic ring, such as a phenol (B47542) or an aniline (B41778) derivative.

To synthesize a naphthalenylphenyl-diazene, this can be approached in two ways:

Reacting a phenyldiazonium salt with an electron-rich naphthalene (B1677914) derivative (e.g., a naphthol or naphthylamine).

Reacting a naphthalenediazonium salt with an electron-rich benzene (B151609) derivative (e.g., phenol or aniline).

The reaction is generally insensitive to the electronic structure of the aromatic ring, with high yields being achievable with both electron-rich and electron-poor aryldiazonium salts. scielo.br However, the yields are influenced by the nature and position of substituents on the reacting species. scielo.brscispace.com For example, the azo coupling of aryldiazonium salts with pyrrole (B145914) rings is facilitated by electron-withdrawing groups on the diazonium salt and electron-donating groups on the pyrrole. scispace.com Palladium-catalyzed reactions, such as the Heck-Matsuda reaction, have also been explored for arylating olefins, though under basic conditions, azo coupling can become a competing and preferred pathway. scielo.brscielo.br

Table 1: Influence of Substituents on Azo Coupling Yields (Illustrative Examples)

| Aryldiazonium Salt Substituent | Olefin/Arene Partner | Yield | Reference |

|---|---|---|---|

| 4-Methoxy (electron-donating) | (3H)-Furanone | 83% | scielo.br |

| 4-Fluoro | (3H)-Furanone | 82% | scielo.br |

| 4-Nitro (electron-withdrawing) | (3H)-Furanone | 91% | scielo.br |

| 4-Cyano (electron-withdrawing) | (3H)-Furanone | 63% | scielo.br |

| Unsubstituted Phenyl | 1-Alkyl-2-(2'-thienyl)pyrrole | 85% | scispace.com |

Thermal Decomposition Pathways Utilizing Precursor Compounds

Thermal decomposition offers a route to diazenes by heating a precursor molecule that eliminates a stable, small molecule (like N₂, CO₂, or H₂O) to generate the desired diazene. smolecule.com This method's viability depends on the availability of a suitable precursor that is stable at room temperature but decomposes cleanly at elevated temperatures.

Precursors such as azodicarboxylates or specific hydrazide derivatives can be used. smolecule.com For example, the thermal decomposition of manganese(II) Schiff base complexes has been used to synthesize Mn₂O₃ nanoparticles, demonstrating the principle of using heat to induce chemical transformation and decomposition. bibliotekanauki.pl In the context of nitrogen-containing compounds, the thermal decomposition of ammonium (B1175870) nitrate (B79036) is a well-known process to generate nitrous oxide, which involves intermediates with N-N bonds. researchgate.net For the synthesis of specific aryldiazenes, a custom-designed precursor, such as an N-aryl-N'-naphthalenyl derivative of an unstable parent molecule, would be required. The challenge lies in synthesizing such a precursor and ensuring that the thermal decomposition yields the diazene without significant side reactions or degradation of the product.

In Situ Generation Techniques for Reactive Diazene Intermediates

Due to the potential instability of some diazenes, generating them in situ for immediate reaction is a common and efficient strategy. smolecule.com This approach avoids the challenges of isolating and storing a potentially reactive compound.

One effective method involves the aerobic oxidation of acylhydrazides to form N-acyldiazenes, which can then be trapped by a suitable reaction partner. mdpi.com For instance, a one-pot protocol can be employed where an acylhydrazide is oxidized in the presence of a catalyst, and the resulting N-acyldiazene is immediately subjected to a cycloaddition reaction. mdpi.com This strategy has been successfully used to synthesize 1,3,4-oxadiazines from acylhydrazides and allenoates, demonstrating the practicality of the in situ approach. mdpi.com

Another related technique is the generation of diazo compounds from tosylhydrazone salts. nih.gov While diazo compounds differ from diazenes, the principle of generating a reactive nitrogen-containing species in the reaction flask is analogous and highlights a sophisticated approach to handling such intermediates.

Comparative Analysis of Synthetic Efficiency, Yield, and Atom Economy

The choice of synthetic methodology for naphthalenylphenyl-diazene depends on a comparative evaluation of efficiency, yield, and atom economy.

Oxidation-Based Routes : Hydrazine oxidation is conceptually simple but can be hampered by the instability of the product and potential side reactions, which may lower the isolated yield. usp.org The atom economy is generally good, as the main byproduct is water.

Oxidative (Azo) Coupling : This method is often highly efficient and high-yielding, with yields ranging from moderate to excellent (e.g., 42-95%). scielo.brscispace.com It is a very common method for producing azo dyes on an industrial scale. The atom economy is high, as the main components of the reactants are incorporated into the product, with the elimination of a small molecule like HCl and water.

Thermal Decomposition : The efficiency of this route is highly dependent on the precursor's design. It can be inefficient if the decomposition is not clean or requires very high temperatures, leading to degradation. The atom economy can be poor if a large part of the precursor molecule is eliminated as a byproduct.

Table 2: Comparative Overview of Synthetic Routes to Aryldiazenes

| Synthetic Method | Typical Yields | Efficiency & Practicality | Atom Economy | Reference |

|---|---|---|---|---|

| Hydrazine Oxidation | Variable; can be low if product is unstable | Simple reagents, but product instability is a major concern. | Good (byproduct is H₂O) | smolecule.comusp.org |

| Azo Coupling | Moderate to Excellent (42-95%) | Highly efficient, scalable, and widely used. Sensitive to substituents. | High | scielo.brscispace.com |

| Thermal Decomposition | Precursor-dependent | Can be simple to perform but may require harsh conditions and lead to side products. | Potentially Low to Moderate | smolecule.combibliotekanauki.pl |

Chemical Reactivity and Mechanistic Investigations of Naphthalenylphenyldiazenes

Hydrogenation and Reduction Chemistry

Naphthalenylphenyl-diazenes, as part of the broader class of aryl diazenes, are recognized for their ability to act as reducing agents, particularly in the hydrogenation of unsaturated carbon-carbon bonds. This reactivity is attributed to the diazene (B1210634) moiety, which can release dihydrogen (H₂) or transfer hydrogen atoms directly to a substrate.

Diazenes are known to be effective reagents for the reduction of alkenes and alkynes to their corresponding alkanes. This process is often highly selective. Research on diimide (HN=NH), the parent diazene, shows that it preferentially reduces less sterically hindered double bonds. This selectivity is a valuable attribute in complex molecule synthesis, where specific functional groups need to be targeted while leaving others intact. While specific studies detailing the use of naphthalenylphenyl-diazene as the primary reducing agent are limited, the general principles of diazene reactivity suggest its utility in the selective reduction of carbon-carbon multiple bonds. For instance, in the presence of multiple double bonds within a molecule, a diazene reagent would be expected to reduce the most accessible one.

The reduction of α,β-unsaturated carbonyl compounds represents another important application. These substrates can undergo selective 1,4-reduction (conjugate reduction) of the carbon-carbon double bond, leaving the carbonyl group untouched. This reactivity provides a mild, metal-free alternative to many traditional hydrogenation methods.

A significant advantage of using diazenes as reducing agents is the avoidance of metal catalysts. whiterose.ac.uk Traditional hydrogenation reactions often rely on catalysts such as palladium, platinum, or nickel, which can be expensive and may lead to unwanted side reactions or contamination of the final product. cdnsciencepub.com Metal-free hydrogenation protocols are therefore of great interest for cleaner and more sustainable chemical synthesis. cdnsciencepub.com

Naphthalenylphenyl-diazenes can be generated in situ from precursors, and in their role as hydrogen donors, they fit within the framework of metal-free hydrogenation. The driving force for the hydrogen transfer is the formation of the highly stable dinitrogen (N₂) molecule. This intrinsic reactivity allows for reductions to be carried out under milder conditions than many metal-catalyzed processes.

The substrate scope for reductions mediated by diazenes is broad and includes a variety of alkenes and alkynes. However, the efficiency of the reduction can be influenced by the steric and electronic properties of the substrate. Generally, unpolarized and less substituted C=C and C≡C bonds are readily reduced.

A key aspect of diazene-mediated reductions is their stereochemistry. The reduction of alkenes is typically a syn-addition, meaning that both hydrogen atoms are added to the same face of the double bond. organic-chemistry.orglibretexts.org This stereospecificity arises from a concerted transition state where the diazene delivers both hydrogen atoms simultaneously. For example, the catalytic hydrogenation of 1,2-dimethylcyclopentene (B3386875) results in the formation of cis-1,2-dimethylcyclopentane. libretexts.org While detailed stereochemical studies specifically employing naphthalenylphenyl-diazene are not widely available, the established mechanism for diimide reductions provides a strong basis for predicting a similar syn-addition pathway.

Table 1: General Reactivity of Diazenes in Reduction Reactions

| Substrate Type | Typical Product | Stereochemistry | Notes |

|---|---|---|---|

| Unsubstituted Alkenes | Alkanes | Syn-addition | Generally high yields. |

| Substituted Alkenes | Alkanes | Syn-addition | Less substituted alkenes react faster. |

| Alkynes | Alkanes | Not applicable | Reduction typically proceeds fully to the alkane. |

Decomposition Pathways and Factors Influencing Stability

The stability of naphthalenylphenyl-diazenes is influenced by several factors, including temperature, light, and the electronic nature of substituents. Decomposition can proceed through different pathways, leading to a variety of products.

Thermal decomposition is a common pathway for many azo compounds, often proceeding through the homolytic cleavage of the C-N bonds to generate radical species. doubtnut.comtaylorandfrancis.com The stability of the resulting radicals can influence the decomposition temperature.

Photochemical decomposition is another significant pathway. wikipedia.org Azo compounds are known to undergo trans-cis isomerization upon exposure to light, which can be a precursor to further reactions. publish.csiro.au Studies on phenylazonaphthalenes have shown that their photochemical behavior is dependent on the position of the azo linkage. For instance, 1-phenylazonaphthalene undergoes photochemical cyclization to form naphtho[1,2-c]cinnoline, whereas 2-phenylazonaphthalene does not undergo this cyclization under similar conditions, indicating a higher photochemical stability in this regard. publish.csiro.au This difference in reactivity highlights the influence of the substitution pattern on the excited-state chemistry of these molecules.

Electrochemical studies on 2-(4-R-phenylazo)naphthalene-4,8-disulfonate dyes, which are derivatives of naphthalenylphenyl-diazene, have revealed a decomposition pathway involving an irreversible four-electron reduction. whiterose.ac.uk This process leads to the cleavage of the azo bond, resulting in the formation of naphthyl and phenyl fragments. whiterose.ac.uk The susceptibility of these dyes to reduction is influenced by the electronic nature of the substituents on the phenyl ring. Electron-donating groups make the compound more resistant to reduction, while electron-withdrawing groups make it more susceptible. whiterose.ac.uk

Table 2: Photochemical Reactivity of Phenylazonaphthalene Isomers

| Compound | Photochemical Reaction | Product | Reference |

|---|---|---|---|

| 1-Phenylazonaphthalene | Cyclization | Naphtho[1,2-c]cinnoline | publish.csiro.au |

Interaction Studies with Diverse Organic Functional Groups

The nitrogen atoms of the diazene moiety possess lone pairs of electrons, which can impart basic properties and allow for coordination with Lewis acids. The aromatic rings (phenyl and naphthyl) can participate in electrophilic and nucleophilic aromatic substitution reactions, depending on the reaction conditions and the presence of activating or deactivating groups.

In the context of their use as dyes, the interaction of phenylazonaphthalene derivatives with functional groups on the surface of materials is of key importance. For example, sulfonic acid groups are often incorporated into the molecular structure to enhance water solubility and promote binding to polar substrates like textile fibers. solubilityofthings.com

Elucidation of Reaction Mechanisms in Organic Transformations

Understanding the mechanisms of reactions involving naphthalenylphenyl-diazenes is crucial for predicting their reactivity and for the rational design of new synthetic methods.

The mechanism of alkene and alkyne reduction by diazenes is widely believed to proceed through a concerted, six-membered transition state. organic-chemistry.org In this pericyclic reaction, the cis-isomer of the diazene delivers two hydrogen atoms to the π-system of the unsaturated bond in a single step, which accounts for the observed syn-stereoselectivity.

For the photochemical cyclization of 1-phenylazonaphthalene, the mechanism likely involves the initial photoisomerization from the stable trans-isomer to the cis-isomer. The cis-isomer is sterically poised for an intramolecular electrophilic attack of one aromatic ring on the other, followed by oxidation (dehydrogenation) to form the final, stable aromatic product, naphtho[1,2-c]cinnoline. publish.csiro.au

The mechanism of electrochemical reduction, as studied with sulfonated phenylazonaphthalene dyes, involves the transfer of four electrons and protons, leading to the reductive cleavage of the N=N bond. whiterose.ac.uk This process likely proceeds through intermediate stages, such as the formation of a hydrazo derivative (N-N single bond), which is then further reduced to yield the corresponding aniline (B41778) and naphthylamine fragments. whiterose.ac.uk

Isomerization Dynamics and Computational Studies of Naphthalenylphenyldiazenes

Cis-Trans Isomerism in Aryldiazene Systems

Aryldiazene systems, including naphthalenylphenyl-diazene, exist as two primary geometric isomers: cis (Z) and trans (E). wikipedia.org These isomers arise from the restricted rotation around the central nitrogen-nitrogen double bond. The trans isomer is typically the more thermodynamically stable form due to reduced steric hindrance between the bulky aromatic substituents. wikipedia.org In this configuration, the naphthyl and phenyl rings are positioned on opposite sides of the N=N bond. Conversely, the cis isomer has these aromatic groups on the same side, leading to increased steric repulsion and a higher energy state.

The interconversion between these two forms can be triggered by light (photoisomerization) or heat (thermal isomerization). The ability to switch between two distinct geometric states with different properties is the foundation for their application in various molecular technologies.

Mechanistic Pathways of Isomerization: In-Plane Inversion vs. Out-of-Plane Torsion

The thermal cis-to-trans isomerization of aryldiazenes is generally understood to proceed through one of two primary mechanistic pathways:

In-Plane Inversion: This mechanism involves the bending of one of the N-N-C angles, passing through a linear and bent transition state, all while the substituents remain largely within the molecular plane. rsc.orgscholaris.ca

Out-of-Plane Torsion: This pathway is characterized by the rotation around the N=N double bond. This rotation involves a weakening of the π-bond and proceeds through a transition state where the two aryl groups are twisted relative to each other. rsc.orgscholaris.ca

For many diazene (B1210634) derivatives, including azobenzene (B91143) which is structurally analogous to naphthalenylphenyl-diazene, the torsional pathway is often considered the more common mechanism. Theoretical studies on the parent diazene (N₂H₂) have suggested that the inversion pathway can be hindered by a significant centrifugal barrier, making torsion the dominant isomerization route. rsc.org However, the competition between these two mechanisms is subtle, with the relative activation energies being similar in some cases. rsc.org The preferred pathway can be influenced by factors such as the nature of the aromatic substituents and the polarity of the solvent. scholaris.canih.govacs.org For instance, in push-pull azobenzenes, the mechanism can shift from inversion in nonpolar solvents to rotation in polar solvents. nih.govacs.org

Theoretical and Computational Chemistry Approaches

The study of the fleeting transition states and rapid dynamics of isomerization heavily relies on theoretical and computational chemistry methods. These approaches provide insights into the potential energy surfaces, reaction pathways, and dynamic behavior of molecules like naphthalenylphenyl-diazene.

Electronic Structure Theory Calculations for Activation Barriers

Electronic structure theories, particularly Density Functional Theory (DFT), are powerful tools for investigating the thermodynamics and kinetics of isomerization. nih.govacs.orgmdpi.com These calculations can accurately predict the geometries of the cis and trans isomers, as well as the structure and energy of the transition states connecting them. The energy difference between the ground state isomer and the transition state defines the activation barrier for the isomerization process.

Quantum chemical calculations on various azobenzene derivatives have systematically studied how substituents affect these activation energies. nih.govacs.org By calculating the potential energy profiles for both the inversion and torsion pathways, researchers can determine which mechanism is energetically more favorable for a given aryldiazene. acs.org

Table 1: Representative Theoretical Data for Isomerization of Azobenzene Derivatives (Analogous to Naphthalenylphenyl-diazene)

| Derivative | Isomerization Pathway | Calculated Activation Barrier (kcal/mol) | Solvent |

| Azobenzene | Inversion | ~23 | Gas Phase |

| Azobenzene | Torsion | ~34 | Gas Phase |

| 4-Amino-4'-nitroazobenzene | Rotation | ~18 | Polar Solvent |

Note: This table presents illustrative data from computational studies on azobenzene and its derivatives to showcase the type of information obtained through electronic structure calculations. Actual values for naphthalenylphenyl-diazene would require specific calculations.

Ab Initio Classical Trajectory Simulations of Isomerization Dynamics

While electronic structure calculations provide a static picture of the potential energy surface, ab initio classical trajectory simulations offer a dynamic view of the isomerization process. rsc.orgarxiv.orgnih.gov In this method, the forces acting on the atoms are calculated "on the fly" using electronic structure theory, and classical equations of motion are used to simulate the atomic movements over time. arxiv.orgnih.gov

These simulations can follow the trajectory of a molecule as it transitions from the cis to the trans isomer, revealing the preferred mechanistic pathway in a dynamic context. For example, simulations on diazene (N₂H₂) have confirmed the presence of a centrifugal barrier that hinders the in-plane inversion mechanism, leading to torsion being the only observed pathway in the simulations. rsc.org By running an ensemble of trajectories, researchers can analyze the mechanisms of isomerization and even predict reaction rates. arxiv.orgnih.gov

Influence of Aromatic Substituents on Isomerization Kinetics and Thermodynamics

The electronic and steric properties of the aromatic substituents play a crucial role in tuning the isomerization behavior of aryldiazenes. The replacement of a phenyl ring with a naphthyl group, as in naphthalenylphenyl-diazene, is expected to have a significant impact.

The nature, number, and position of substituents on the aromatic rings can alter the relative stability of the cis and trans isomers and the height of the activation barrier for their interconversion. nih.govacs.orged.gov For instance, electron-donating groups and electron-withdrawing groups placed at specific positions (e.g., in a "push-pull" arrangement) can significantly lower the activation barrier for thermal isomerization. nih.govacs.org This is because such substitutions can stabilize a more polar, zwitterionic transition state, which is often invoked in the rotational mechanism. researchtrends.net

The size and shape of the substituent also have a steric influence. The larger naphthyl group in naphthalenylphenyl-diazene, compared to a phenyl group, would likely increase the steric repulsion in the cis isomer, potentially making it less stable and affecting the kinetics of isomerization. The specific attachment point of the phenylazo group to the naphthalene (B1677914) ring (e.g., 1-naphthyl vs. 2-naphthyl) would also lead to different steric environments and, consequently, different isomerization dynamics.

Advanced Applications of Naphthalenylphenyldiazenes in Materials Science and Organic Synthesis

Role in Advanced Organic Synthesis as a Selective Reagent

While direct applications of naphthalenylphenyl-diazenes as reagents are an emerging field, their structural motifs are foundational in the synthesis of more complex molecules. The synthesis of asymmetrically substituted azobenzenes, including naphthalenylphenyl-diazene, is well-established through various methods. nih.govspringernature.commdpi.com These synthetic routes are crucial for creating a library of derivatives with tailored properties. acs.orgbeilstein-journals.org

Common synthetic strategies for asymmetric azo compounds that can be applied to naphthalenylphenyl-diazene are summarized below:

| Synthesis Method | Description | Key Features |

| Baeyer–Mills Reaction | Condensation of a nitrosobenzene (B162901) derivative with an aniline (B41778). beilstein-journals.orgmdpi.com | A widely used method for accessing non-symmetric azobenzenes. mdpi.com |

| Azo Coupling | An electrophilic aromatic substitution reaction between a diazonium salt and an electron-rich aromatic compound like naphthalene (B1677914). mdpi.comresearchgate.net | Often proceeds with high purity and short reaction times. researchgate.net |

| Oxidative Coupling of Anilines | The oxidation of a mixture of two different anilines. nih.govspringernature.com | Can be catalyzed by transition metals, offering a greener route. mdpi.com |

| Reduction of Nitroaromatics | A one-pot, two-step reaction involving hydrogenation of a nitroaromatic compound followed by aerobic oxidation. nih.govspringernature.com | Allows for the synthesis directly from nitro compounds using a single catalyst. nih.gov |

The core structure of naphthalenylphenyl-diazene, particularly when functionalized with coordinating groups, holds potential for the development of novel ligands in asymmetric catalysis. While not a direct reagent for hydrogenation, its derivatives can act as chiral ligands for transition metal catalysts. For instance, in cobalt-catalyzed asymmetric hydrogenation of ketones, ligands containing amino groups have been shown to be effective. nih.gov A chiral naphthalenylphenyl-diazene ligand could create a specific steric and electronic environment around a metal center, facilitating the enantioselective transfer of hydrogen to a substrate. This strategy is pivotal for the synthesis of enantiomerically pure alcohols, which are valuable building blocks in the pharmaceutical industry. The transfer hydrogenation of azo compounds themselves to the corresponding amines is also an area of active research, with catalysts being developed for this challenging transformation. chemrxiv.org

Naphthalenylphenyl-diazenes serve as versatile scaffolds for the construction of more intricate molecular architectures. nih.govmdpi.com Their synthesis often involves coupling reactions that allow for the introduction of a wide variety of functional groups on both the phenyl and naphthalenyl rings. tandfonline.comresearchgate.net This functional diversity enables their use in:

Supramolecular Chemistry: The planar nature of the trans-azobenzene unit and the potential for π-π stacking interactions make them ideal for constructing macrocycles and other supramolecular assemblies. mdpi.com

Surface Functionalization: Azobenzene (B91143) derivatives can be used to create well-defined molecular layers on surfaces, which can then be further functionalized for applications in sensors or molecular electronics. rsc.org

Medicinal Chemistry: The azobenzene scaffold is found in a range of pharmacologically active compounds, and the ability to synthesize a variety of derivatives is crucial for developing new therapeutic agents. nih.govmdpi.com

The synthesis of asymmetric azobenzenes, such as a hypothetical naphthalenylphenyl-diazene derivative, can be achieved with good yields and selectivity, making them readily available as building blocks for these advanced applications. mdpi.com

Integration into Novel Materials and Polymer Systems

The most significant applications of naphthalenylphenyl-diazenes and their parent class, azobenzenes, lie in materials science. rsc.org Their ability to undergo reversible photoisomerization between the trans and cis states upon irradiation with light of specific wavelengths is the key to their use in "smart" materials. rsc.orgrsc.orgnih.gov This isomerization induces significant changes in molecular geometry, dipole moment, and polarity, which can be harnessed to alter the macroscopic properties of a material. rsc.org

The extensive π-conjugated system of naphthalenylphenyl-diazene makes it an attractive component for organic electronic materials. The electronic properties of azobenzene derivatives can be finely tuned by altering the substituents on the aromatic rings. ontosight.airesearchgate.net This allows for the design of molecules with specific energy levels for use in:

Molecular Switches: The two isomeric states (trans and cis) can have different electrical conductances. researchgate.netbohrium.com A single molecule of an azobenzene derivative placed between two electrodes can function as a light-gated switch, with the "on" and "off" states corresponding to the two isomers. bohrium.com

Organic Electronics: The tunable electronic properties of these compounds make them suitable for integration into organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ontosight.ai

Theoretical studies have shown that the current-voltage characteristics of a molecular junction containing an azobenzene derivative can vary dramatically between the trans and cis configurations, highlighting their potential for creating nanoscale electronic devices. bohrium.com

The photochromism of naphthalenylphenyl-diazenes is their most prominent feature for optical applications. beilstein-journals.orgnih.govmdpi.com The reversible trans-cis isomerization is the basis for their use in a variety of light-responsive systems. rsc.orgyuntech.edu.tw Key optical properties and applications include:

Photochromic Switching: The ability to switch between two colored states makes them ideal for applications such as smart windows, optical data storage, and molecular photoswitches. ontosight.aibeilstein-journals.org

Non-Linear Optics (NLO): Azobenzene derivatives with donor-acceptor groups can exhibit large second-order NLO responses, making them candidates for materials used in advanced photonic devices. ontosight.aiacs.org

The photophysical properties of azobenzene derivatives can be tuned by modifying their chemical structure. For example, the wavelength of light required for isomerization and the thermal stability of the cis isomer can be altered by changing the substituents on the aromatic rings. yuntech.edu.twacs.org

A comparison of the photophysical properties of different types of azobenzene derivatives is presented below:

| Azobenzene Type | Key Features | Half-life of Z-isomer | Potential Application |

| "Azobenzenes" (e.g., unsubstituted) | Poor overlap of π-π* and n-π* bands. rsc.org | Long | Data storage |

| "Aminoazobenzenes" (electron-donor substituted) | Significant overlap of π-π* and n-π* bands. rsc.org | Short | Fast optical switching |

| Push-Pull Azobenzenes (donor-acceptor substituted) | Red-shifted absorption spectra. acs.org | Variable | Non-linear optics |

The integration of naphthalenylphenyl-diazene units into polymer chains or hydrogels can create materials that respond to external stimuli, particularly light. csic.esresearchgate.netresearchgate.net This responsiveness allows for the development of "smart" materials with a wide range of potential applications. nih.govacs.org

Photoresponsive Polymers: When an azobenzene unit within a polymer chain isomerizes from its linear trans form to the bent cis form, it can induce a change in the polymer's shape, solubility, or other physical properties. csic.es This has been used to create light-controlled actuators, sensors, and drug delivery systems.

Stimuli-Responsive Gels: Hydrogels containing azobenzene derivatives can undergo a sol-gel transition in response to light, pH, or temperature changes. researchgate.net This allows for the controlled release of encapsulated molecules or the development of injectable materials for biomedical applications.

Self-Immolative Polymers: The azo linkage can be cleaved under specific reductive conditions, leading to the disassembly of a polymer chain. rsc.orgrsc.org This "self-immolative" property is being explored for creating materials that degrade on command for applications in diagnostics and drug delivery. rsc.org

The sensitivity of the azo group to multiple stimuli—including light, heat, and chemical environments—makes it a versatile component for the design of sophisticated, multi-responsive materials. rsc.org

Comparative Functional Analysis with Other Diazene (B1210634) and Azo Compounds in Applied Contexts

The functional characteristics of naphthalenylphenyl-diazenes, particularly their performance in advanced applications, are best understood through a comparative lens against other related diazene and azo compounds. The substitution of a phenyl ring, as seen in the benchmark compound azobenzene, with a more extended π-system of a naphthalene ring introduces significant alterations in electronic, steric, and photoresponsive properties. These differences are pivotal in determining their suitability for specific roles in materials science and organic synthesis.

A primary distinction arises from the larger, more polarizable naphthalene moiety, which enhances intermolecular interactions and modifies the energetics of the N=N bond's photoisomerization. This comparative analysis will focus on key performance metrics in photoresponsive systems and synthetic applications, highlighting the unique advantages conferred by the naphthalenyl group.

Comparative Photoresponsive Properties

The most significant functional difference between naphthalenylphenyl-diazenes and simpler aryl diazenes like azobenzene lies in their photochromic behavior. Photochromism, the reversible transformation between two isomers (a thermally stable trans form and a metastable cis form) upon light irradiation, is a cornerstone of their application in molecular switches and photoresponsive materials. rsc.orgacs.org

The introduction of the naphthalene group has a profound effect on the kinetics of this process. Specifically, it has been observed that the thermal cis-to-trans isomerization is significantly retarded in phenylazonaphthalenes compared to azobenzene derivatives. oup.comoup.com This increased stability of the cis isomer is a critical advantage for applications requiring the switched state to persist for longer durations. For instance, in data storage or controlled-release systems, a longer-lived cis state is highly desirable.

One study directly compared the thermal isomerization of a phenylazonaphthalene tethered to an oligonucleotide with that of para-aminoazobenzene. The results demonstrated a dramatically slower thermal decay for the phenylazonaphthalene's cis-isomer, with a half-life of 13.2 hours at 50°C, compared to just 20 minutes for the p-aminoazobenzene derivative under the same conditions. researchgate.net This remarkable increase in stability allows for the efficient regulation of DNA duplex formation and dissociation without significant interference from thermal relaxation. researchgate.net

The steric bulk of the naphthalene unit, especially when substituents are placed at ortho-positions relative to the azo bridge, further influences isomerization rates. This steric hindrance can raise the energy barrier for the isomerization pathway, leading to even slower thermal relaxation. oup.com The incorporation of a larger aromatic group like naphthalene has been shown to generally improve the photochromism of azobenzene-type molecules in condensed films. researchgate.net

Table 1: Comparative Photoisomerization Characteristics

| Compound Family | Typical trans Isomer λmax | Typical cis Isomer λmax | cis Isomer Thermal Half-life | Key Application Advantage |

|---|---|---|---|---|

| Azobenzenes | ~320-350 nm | ~440-450 nm | Minutes to Hours | Well-studied, rapid switching |

| Naphthalenylphenyl-diazenes | ~360-380 nm | ~450-500 nm | Hours to Days oup.comresearchgate.net | High cis isomer stability, improved photochromism in films researchgate.net |

Note: Specific absorption maxima (λmax) and half-lives are highly dependent on substitution and solvent environment.

Comparative Performance in Functional Materials

The distinct photochromic properties of naphthalenylphenyl-diazenes directly translate to unique performance characteristics in advanced materials.

Photoresponsive Intercalation Compounds: In a comparative study, cationic phenylazonaphthalene and phenylazobenzene dyes were intercalated into layered silicate (B1173343) clays (B1170129) to create photoresponsive materials. The trans-phenylazonaphthalene intercalation compound exhibited a strong interaction with water, a property not observed with the trans-phenylazobenzene-silicate. This difference in hydration led to distinct mechanisms for photo-induced changes in the material's structure. Both dyes could be reversibly photoisomerized within the clay's interlayer space, demonstrating their utility as triggers in supramolecular assemblies. rsc.org

Self-Assembled Monolayers (SAMs) and Films: When incorporated into Langmuir-Blodgett films or self-assembled monolayers, the larger naphthalene group provides sufficient free volume to facilitate efficient trans-to-cis isomerization even in a condensed state. researchgate.net Studies on thiol-terminated phenylazonaphthalene derivatives for SAMs on gold surfaces have shown that photochemical switching is effective, with a trans–cis conversion efficiency of approximately 42%. researchgate.net This is a significant improvement over some simple long-chain fatty acid azobenzene derivatives where isomerization in dense films can be sterically hindered. researchgate.net The electrochemical responses of the two isomers also differ significantly, with the cis isomer being more easily reduced than the trans isomer, opening avenues for photochemically switched conductive materials. acs.orgresearchgate.net

Comparative Utility in Organic Synthesis

While less documented than their photochromic applications, diazenes can serve as reagents in organic synthesis, primarily for selective hydrogenation reactions. smolecule.com Diazene (N₂H₂) itself is known as a reagent that can reduce alkenes and alkynes without the need for metal catalysts. Aryl-substituted diazenes like naphthalenylphenyl-diazene can also participate in such hydrogen transfer reactions.

The key functional comparison here is with traditional catalytic hydrogenation (e.g., using H₂ gas with Pd, Pt, or Ni catalysts).

Selectivity: Diazene-based reductions are often highly selective, reducing sensitive double bonds without affecting other functional groups that might be susceptible to reduction under standard catalytic conditions (e.g., nitro groups, halides, or benzyl (B1604629) ethers).

Reaction Conditions: These reactions avoid the use of high-pressure hydrogen gas and heavy metal catalysts, which can be advantageous for both safety and avoiding metal contamination in the final product. smolecule.com

Compared to the parent diazene, which is unstable and must be generated in situ, aryl-substituted diazenes like naphthalenylphenyl-diazene offer greater stability. smolecule.com However, their reactivity as reducing agents is generally lower than that of unsubstituted diazene. The bulky aromatic groups can sterically hinder the approach to the substrate, making them suitable for specific, targeted reductions rather than as general-purpose hydrogenation agents. Their primary value in synthesis remains centered on the versatility of the azo group itself for creating complex molecules, such as dyes and photoswitches. ijpsjournal.comrepec.orgconscientiabeam.com

Spectroscopic Characterization Methodologies for Naphthalenylphenyldiazenes

Vibrational Spectroscopy (Infrared and Raman) for Structural Confirmation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the structural confirmation of naphthalenylphenyldiazenes. These methods probe the vibrational modes of the molecule, offering a unique fingerprint based on its constituent functional groups and their arrangement.

Key vibrational modes for naphthalenylphenyldiazenes include the N=N stretching, C-N stretching, and the various C-H and C=C stretching and bending vibrations of the phenyl and naphthyl rings. The N=N stretching vibration is particularly characteristic of the azo group, although its intensity can vary. In many azobenzene (B91143) derivatives, this vibration appears in the region of 1400-1450 cm⁻¹. The IR and Raman spectra of different crystalline forms (polymorphs) of the same compound can exhibit noticeable differences in frequencies, intensities, and the number of bands due to variations in molecule-molecule interactions within the crystal lattice. americanpharmaceuticalreview.com

For instance, in a study of chlorinated-phenyldiazenyl-naphthalene-2-sulfonic acid derivatives, FT-IR spectroscopy was employed to confirm the presence of key functional groups. iasp-pain.orgnih.gov Similarly, the synthesis of a novel thiazolylazo-naphthalene derivative was confirmed using IR spectroscopy, which helped identify the chemical structure of the compound. d-nb.info

Table 1: Typical Infrared and Raman Bands for Naphthalenylphenyldiazenes

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| N=N Stretch | 1400 - 1450 | Variable | Often weak in IR, stronger in Raman |

| C-N Stretch | 1140 - 1160 | Medium | |

| Aromatic C=C Stretch | 1580 - 1600, 1450 - 1500 | Strong | Characteristic of phenyl and naphthyl rings |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | |

| C-H Bending (out-of-plane) | 700 - 900 | Strong | Can indicate substitution patterns |

This table presents generalized data; specific peak positions and intensities can vary based on the substitution pattern and physical state of the compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, is indispensable for investigating the electronic structure and transitions within naphthalenylphenyldiazenes. These techniques provide insights into the π-conjugated system and the effects of substituents on the electronic energy levels.

The UV-Vis spectra of naphthalenylphenyldiazenes are typically characterized by two main absorption bands: an intense band in the UV region and a less intense band in the visible region. The high-energy band is attributed to the π→π* transition of the conjugated aromatic system, while the lower-energy band corresponds to the n→π* transition of the azo group. The position and intensity of these bands are sensitive to the substitution pattern on the aromatic rings and the solvent environment. kuleuven.be For example, push-pull azobenzene derivatives with donor-acceptor substitutions exhibit a redshift in their π→π* transition due to an enhanced charge transfer character. nih.govacs.org

Fluorescence spectroscopy can also be employed to study the emission properties of these compounds, although many simple azobenzene derivatives are weakly fluorescent. researchgate.net The introduction of specific functional groups or aggregation can induce or enhance fluorescence. researchgate.net For instance, the synthesis and characterization of naphthalimide diazene-based molecules have led to fluorescent turn-on probes. chemrxiv.org

Table 2: UV-Visible Absorption Data for Representative Naphthalenylphenyl-diazene Derivatives

| Compound | Solvent | λmax (π→π) (nm) | λmax (n→π) (nm) | Reference |

| 1-(Phenyldiazenyl)naphthalene | Toluene | ~380 (Z-isomer), ~450 (E-isomer) | - | rsc.org |

| 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol | Ethanol-water | 496 | - | d-nb.info |

| Chlorinated-phenyldiazenyl-naphthalene-2-sulfonic acid derivatives | - | - | - | iasp-pain.orgnih.gov |

Note: The absorption maxima can shift based on the specific isomer (E or Z) and the solvent used.

The photoisomerization between the trans (E) and cis (Z) forms of azobenzene derivatives can be readily monitored by UV-Vis spectroscopy, as the two isomers have distinct absorption spectra. researchgate.net Irradiation with light of a specific wavelength can induce the E-to-Z isomerization, which is observed as a decrease in the intensity of the E-isomer's absorption band and a corresponding increase in the Z-isomer's band. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise connectivity and conformational details of naphthalenylphenyldiazenes. ¹H and ¹³C NMR provide information about the chemical environment of each proton and carbon atom, respectively, allowing for an unambiguous structural assignment.

In the ¹H NMR spectrum, the protons on the phenyl and naphthyl rings appear in the aromatic region, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns are dependent on the substitution position on the naphthalene (B1677914) ring (1- or 2-position) and the presence of other substituents. ¹³C NMR spectra provide information on the carbon framework of the molecule. The carbon atoms directly attached to the azo group (C-N=N) show characteristic chemical shifts. For instance, in 1-phenylazo-2-naphthol, the C(2) chemical shift is sensitive to the azo-hydrazone tautomerism influenced by substituents. researchgate.net

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between protons and carbons, further aiding in the complete assignment of the spectra. d-nb.info Dynamic NMR spectroscopy can be employed to study the kinetics of processes like thermal isomerization. researchgate.net

Table 3: Representative ¹H and ¹³C NMR Data

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol | ¹H | Aromatic protons in naphthyl and phenyl rings | Multiplets | - |

| ¹³C | Carbonyl and aromatic carbons | - | - |

Detailed NMR data is highly specific to the individual compound and solvent conditions.

Mass Spectrometry Techniques for Molecular Structure Elucidation

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of naphthalenylphenyldiazenes. It provides confirmation of the molecular formula and can offer structural information through the analysis of fragmentation patterns.

Various ionization techniques can be employed, such as Electron Ionization (EI) and Electrospray Ionization (ESI). The mass spectrum of a naphthalenylphenyl-diazene will show a molecular ion peak (M⁺) corresponding to its molecular weight. For example, Diazene (B1210634), 1-naphthalenylphenyl- (C₁₆H₁₂N₂) has a molecular weight of approximately 232.28 g/mol , which would be observed in the mass spectrum. nih.gov Similarly, Diazene, 2-naphthalenylphenyl- also has a molecular weight of 232.28 g/mol . nih.gov

Fragmentation patterns can provide clues about the structure. Common fragmentation pathways for azobenzenes involve cleavage of the C-N and N=N bonds. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. researchgate.net For instance, in the characterization of a thiazolylazo-naphthalene derivative, SALDI-MS (Surface-Assisted Laser Desorption/Ionization Mass Spectrometry) was used to confirm the molecular ion. d-nb.info

Table 4: Mass Spectrometry Data for Naphthalenylphenyldiazenes

| Compound | Ionization Method | [M]⁺ or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |

| Diazene, 1-naphthalenylphenyl- | GC-MS | 232 | 127 | nih.gov |

| Diazene, 2-naphthalenylphenyl- | MS | 232 | 127 | nih.gov |

| 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol | SALDI-MS | 346.12 ([M+H]⁺) | - | d-nb.info |

Advanced Spectroscopic Methods for Investigating Dynamic Processes

The study of dynamic processes in naphthalenylphenyldiazenes, such as photoisomerization and thermal relaxation, often requires advanced spectroscopic techniques with high temporal resolution.

Time-resolved transient absorption spectroscopy is a powerful method for investigating the excited-state dynamics and the mechanism of photoisomerization. nih.govacs.org By using a pump pulse to initiate the photochemical reaction and a probe pulse to monitor the changes in absorption over time, researchers can track the formation and decay of transient species on timescales ranging from femtoseconds to seconds. rsc.org This technique has been instrumental in understanding the different deactivation pathways of push-pull azobenzene derivatives. nih.govacs.org

Time-resolved infrared (TRIR) spectroscopy provides complementary information by monitoring the changes in the vibrational spectrum during a dynamic process. This allows for the direct observation of structural changes in the molecule as it isomerizes. rsc.org

Sum-frequency generation (SFG) spectroscopy is a surface-sensitive technique that can be used to study the structure and photoisomerization of naphthalenylphenyl-diazene derivatives in self-assembled monolayers on various substrates. uni-kiel.de

These advanced methods, often combined with quantum chemical calculations, provide a detailed picture of the potential energy surfaces and the dynamics governing the photochemical and photophysical properties of these fascinating molecules. rsc.orgresearchgate.net

Future Directions and Emerging Research Avenues for Naphthalenylphenyldiazenes

Development of Green Chemistry-Oriented Synthetic Routes

The chemical industry's increasing emphasis on sustainability is driving the development of environmentally benign synthetic methods for naphthalenylphenyl diazenes. Traditional syntheses often rely on harsh reagents and generate significant waste. Future research will prioritize the development of "green" alternatives that minimize environmental impact.

Key research thrusts in this area include:

Solvent-Free and Aqueous Synthesis: The exploration of reactions in the absence of volatile organic solvents or in aqueous media is a primary goal. This includes solid-state reactions and the use of deep eutectic solvents.

Catalytic Diazotization and Coupling: The development of novel catalysts to improve the efficiency and selectivity of the core diazotization and azo coupling reactions is crucial. This could involve heterogeneous catalysts that can be easily recovered and reused.

Microwave and Ultrasound-Assisted Synthesis: The application of alternative energy sources like microwave irradiation and ultrasound is being investigated to accelerate reaction rates, improve yields, and reduce energy consumption.

Bio-inspired Synthesis: Researchers are exploring enzymatic and microbial routes for the synthesis of azo compounds, drawing inspiration from natural processes to create more sustainable pathways.

Exploration of Catalytic Applications Beyond Traditional Hydrogenation

While the reduction of the azo bond in naphthalenylphenyl diazenes is a well-established process, emerging research is focused on harnessing their potential in a broader range of catalytic applications. The unique electronic properties of the azo linkage and the aromatic systems make these compounds promising candidates for various catalytic transformations.

Future research directions include:

Oxidation Catalysis: The development of naphthalenylphenyl diazene-based catalysts for selective oxidation reactions is an area of growing interest. These could be employed in the synthesis of fine chemicals and pharmaceuticals.

C-C and C-N Bond Formation: The use of naphthalenylphenyl diazenes as ligands for transition metal catalysts in cross-coupling reactions is a promising avenue. The electronic tunability of the diazene (B1210634) scaffold can be leveraged to modulate the activity and selectivity of the catalyst.

Photocatalysis: The photoresponsive nature of naphthalenylphenyl diazenes makes them attractive for applications in photocatalysis. Their ability to absorb light and transfer energy or electrons can be exploited to drive chemical reactions.

Advanced Computational Modeling for Predictive Reactivity and Photophysics

The synergy between experimental and computational chemistry is becoming increasingly vital. Advanced computational modeling provides a powerful tool to understand and predict the behavior of naphthalenylphenyl diazenes, thereby guiding the design of new molecules with desired properties.

Key areas of computational research include:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods are being used to investigate the electronic structure, reactivity, and photophysical properties of naphthalenylphenyl diazenes. This includes predicting their absorption and emission spectra, as well as understanding the mechanisms of their photochemical reactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics and intermolecular interactions of naphthalenylphenyl diazenes in different environments. This is particularly important for understanding their behavior in condensed phases and biological systems.

Machine Learning and Artificial Intelligence: The application of machine learning algorithms to predict the properties of naphthalenylphenyl diazenes based on their molecular structure is an emerging trend. This can accelerate the discovery of new compounds with optimized characteristics.

Rational Design and Synthesis of Functionalized Derivatives for Tunable Properties

The ability to precisely tailor the properties of naphthalenylphenyl diazenes through the introduction of specific functional groups is a cornerstone of future research. This "molecular engineering" approach allows for the development of materials with customized optical, electronic, and chemical characteristics.

Areas of focus in this domain are:

Optoelectronic Properties: The synthesis of derivatives with tailored absorption and emission wavelengths is crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Chemosensors: The incorporation of specific recognition motifs into the naphthalenylphenyl diazene framework can lead to the development of highly selective and sensitive chemosensors for the detection of ions and molecules.

Molecular Switches: The photoisomerization of the azo bond can be harnessed to create molecular switches that respond to light. The rational design of these molecules can control the switching efficiency and the properties of the different isomeric states.

Interdisciplinary Research at the Interface of Chemistry, Nanoscience, and Engineering

The future of naphthalenylphenyl diazene research lies in its integration with other scientific and engineering disciplines. The unique properties of these molecules make them ideal building blocks for the creation of advanced materials and devices.

Promising interdisciplinary research avenues include:

Materials Science: The incorporation of naphthalenylphenyl diazenes into polymers, liquid crystals, and metal-organic frameworks (MOFs) can lead to the development of novel materials with tunable optical, mechanical, and electronic properties.

Nanoscience and Nanotechnology: The use of naphthalenylphenyl diazenes to functionalize nanoparticles and surfaces is a rapidly growing area. This can lead to the creation of hybrid materials with applications in sensing, drug delivery, and catalysis.

Biomedical Engineering: The development of photoresponsive naphthalenylphenyl diazene-based systems for applications in photodynamic therapy and targeted drug delivery is a promising area of research at the interface of chemistry and medicine.

Q & A

Q. What advanced spectroscopic methods elucidate the photodecarbonylation mechanisms of diazene derivatives?

- Methodological Answer : Femtosecond pump-probe spectroscopy captures ultrafast N₂ release (~1 ps), while time-correlated single-photon counting (TCSPC) monitors nanosecond-scale CO loss from acyl radicals. Compare solid-state vs. solution-phase kinetics to disentangle environmental effects .

Comparative and Methodological Questions

Q. How do photolytic pathways of diazene, naphthalenylphenyl- compare to structurally similar dicumyl ketones?

- Methodological Answer : Diazene derivatives exhibit faster N₂ loss due to dissociative 1n,π* states, whereas ketones require slower CO elimination. Radical pair escape probabilities (cage factors) differ: diazenes show higher geminate recombination in crystals. Use comparative quantum yield analysis and crystallographic data .

Q. What strategies optimize quantum simulations for diazene isomerization studies?

- Methodological Answer : Employ variational quantum eigensolver (VQE) algorithms to model ground and excited states. Benchmark against CCSD(T) results for accuracy. Sycamore processor simulations (12 qubits) reduce noise via error mitigation, enabling isomerization pathway validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.